molecular formula C14H16N2O B7500369 N,N-diethylquinoline-8-carboxamide

N,N-diethylquinoline-8-carboxamide

Cat. No.: B7500369
M. Wt: 228.29 g/mol
InChI Key: GDBKOQPHVBZMDL-UHFFFAOYSA-N
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Description

N,N-Diethylquinoline-8-carboxamide is a synthetic quinoline carboxamide derivative of significant interest in medicinal chemistry and anticancer research. Compounds based on the quinoline-8-carboxamide scaffold are frequently investigated for their potential to interact with biological macromolecules, particularly DNA. Similar quinoline carboxamides have been demonstrated to function as DNA intercalating agents, a mechanism where the planar aromatic system of the compound inserts between DNA base pairs. This interaction can disrupt DNA replication and transcription, and inhibit enzymes like topoisomerase, leading to apoptosis (programmed cell death) in cancer cells . The structural motif of a flexible dialkylaminoethylcarboxamide side chain, analogous to the diethyl group in this compound, is a common feature in known DNA-intercalating agents and is associated with enhanced cytotoxic activity . Furthermore, related tricyclic quinoline carboxamides are also studied for their potential as G-quadruplex binding agents. G-quadruplexes are non-canonical nucleic acid structures formed in guanine-rich regions of the genome, and stabilizing these structures with small molecules is a promising strategy in the design of novel anticancer and antiviral therapeutics . The diethylcarboxamide side chain can contribute to the molecule's overall pharmacodynamic and pharmacokinetic profile. The incorporation of such tertiary amine functions has been shown in structurally similar molecules to improve properties like blood-brain barrier penetration, making them valuable tools for neuropharmacological research . Researchers can leverage this compound as a key intermediate or final compound for screening against various cancer cell lines, investigating mechanisms of DNA interaction, and developing new chemotherapeutic agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-16(4-2)14(17)12-9-5-7-11-8-6-10-15-13(11)12/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBKOQPHVBZMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Quinoline-Carboxamide Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of N,N-diethylquinoline-8-carboxamide. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring and the N,N-diethylamide substituent. The quinoline protons typically resonate in the downfield aromatic region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The proton adjacent to the nitrogen atom (H2) is expected to be the most deshielded. The protons of the diethylamino group will appear in the upfield region. Due to the restricted rotation around the amide C-N bond, the two ethyl groups may be magnetically non-equivalent, potentially leading to separate signals for each. However, at room temperature, it is common to observe broadened signals or an average representation. A representative prediction involves a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Quinoline H2 ~8.9 Doublet of doublets ~4.2, 1.7
Quinoline H3 ~7.4 Doublet of doublets ~8.3, 4.2
Quinoline H4 ~8.1 Doublet of doublets ~8.3, 1.7
Quinoline H5 ~7.6 Doublet ~8.1
Quinoline H6 ~7.4 Triplet ~7.1
Quinoline H7 ~7.6 Doublet ~8.1
N-CH₂ (Ethyl) ~3.5 (broad) Quartet ~7.1

Note: Predicted values are based on analysis of quinoline derivatives and N,N-diethylamides. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 14 distinct signals are expected, corresponding to the 9 carbons of the quinoline ring, the carbonyl carbon, and the four carbons of the two (potentially non-equivalent) ethyl groups. The carbonyl carbon (C=O) of the amide is characteristically found significantly downfield, typically in the range of δ 165-175 ppm. The aromatic carbons of the quinoline ring resonate between δ 120-150 ppm. The carbons directly attached to the nitrogen atom are more deshielded than those further away. The aliphatic carbons of the diethylamino group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide) ~169.0
C2 (Quinoline) ~150.0
C3 (Quinoline) ~121.0
C4 (Quinoline) ~136.0
C4a (Quinoline) ~128.0
C5 (Quinoline) ~129.0
C6 (Quinoline) ~127.0
C7 (Quinoline) ~130.0
C8 (Quinoline) ~135.0
C8a (Quinoline) ~147.0
N-CH₂ (Ethyl) ~43.0

Note: Predicted values are based on general chemical shift ranges for similar functional groups and structures. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the tertiary amide group, which is expected to appear in the region of 1630-1680 cm⁻¹. Another important band is the C-N stretching vibration of the amide, typically found around 1300-1400 cm⁻¹. The aromatic quinoline ring will give rise to multiple bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. The aliphatic C-H bonds of the ethyl groups will show stretching vibrations in the 2850-2970 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050-3150 Medium-Weak
Aliphatic C-H Stretch 2850-2970 Medium-Strong
Amide C=O Stretch 1630-1680 Strong
Aromatic C=C Stretch 1400-1600 Medium-Variable

Note: These are characteristic frequency ranges. The exact position of the peaks can be influenced by the molecular environment and sample phase. Data is inferred from related compounds such as N,N-diethyl-m-toluamide and quinolinedione derivatives. mdpi.comchemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₄H₁₆N₂O), the calculated monoisotopic mass is approximately 228.1263 Da. The mass spectrum would show a prominent molecular ion peak (M⁺) at this m/z value.

The fragmentation pattern offers further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide group. Common fragments would include the loss of the diethylamino radical (•N(CH₂CH₃)₂) or the formation of a quinoline-8-carbonyl cation. Another expected fragmentation is the McLafferty rearrangement if sterically feasible, or the loss of an ethyl group.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Identity
228 [M]⁺ (Molecular Ion)
213 [M - CH₃]⁺
199 [M - C₂H₅]⁺
156 [C₉H₆NCO]⁺ (Quinoline-8-carbonyl cation)
128 [C₉H₆N]⁺ (Quinolinyl cation)

Note: The relative abundance of these fragments depends on the ionization method used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the quinoline chromophore. Quinoline itself exhibits strong absorption bands in the UV region corresponding to π→π* transitions within the aromatic system. nist.gov Typically, quinoline derivatives show two main absorption bands. The presence of the carboxamide group at the 8-position can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted quinoline. The spectrum is expected to show strong absorptions below 350 nm. Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed as shoulders on the main absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-polar Solvent

Electronic Transition Predicted λₘₐₓ (nm)
π→π* ~280
π→π* ~315

Note: Values are predictions based on the UV-Vis spectrum of quinoline and related derivatives. nist.gov The solvent can significantly influence the position and intensity of absorption bands.

Computational and Theoretical Chemistry Studies of N,n Diethylquinoline 8 Carboxamide

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N,N-diethylquinoline-8-carboxamide. These studies provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) Calculations and Basis Set Selection

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov For quinoline (B57606) derivatives, DFT calculations are frequently performed using the B3LYP functional with a 6-31G(d,p) or 6-31+G(d,p) basis set. nih.govnih.gov This level of theory has been shown to provide a good balance between computational cost and accuracy for geometry optimization and the calculation of molecular properties. nih.govnih.gov The selection of the basis set is crucial, as it defines the set of functions used to build the molecular orbitals. The inclusion of polarization functions (d,p) allows for a more flexible description of the electron distribution, which is important for molecules with heteroatoms and complex bonding like this compound.

Molecular Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometrical Parameters for a Related Quinoline Carboxamide Derivative

Parameter Bond/Angle Value
Dihedral Angle Phenyl Ring - Pyridine (B92270) Ring 3.47 (7)°
Dihedral Angle Oxazolidine Ring 1 - Quinoline System 38.04 (9)°
Dihedral Angle Oxazolidine Ring 2 - Quinoline System 57.34 (8)°

Data derived from a study on 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. eurjchem.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability. nih.gov A large gap suggests high stability, while a small gap indicates a more reactive molecule. nih.gov In many quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. nih.gov For this compound, the HOMO is expected to have significant contributions from the quinoline ring and the nitrogen atom of the diethylamino group, while the LUMO would likely be distributed over the quinoline ring system. The HOMO-LUMO gap can also be used to calculate various chemical reactivity descriptors.

Table 2: Calculated FMO Energies and Properties for a Quinoline Derivative

Parameter Value (eV)
HOMO Energy -
LUMO Energy -
HOMO-LUMO Gap -

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not detailed in the provided search results, MD simulations are a powerful tool for studying the behavior of related systems. For example, MD simulations have been used to study the binding of an 8-hydroxyquinoline (B1678124) derivative complex with Human Serum Albumin. nih.gov A 100 ns simulation was performed to refine docking results and calculate binding free energy. nih.gov Such simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules like solvents or biological macromolecules. For this compound, MD simulations could be employed to explore its conformational landscape in different solvents, its aggregation behavior, and its potential interactions with biological targets.

Prediction and Interpretation of Spectroscopic Properties from Theoretical Calculations

Theoretical calculations are invaluable for predicting and interpreting various spectroscopic data, including NMR, IR, and UV-Vis spectra. For quinoline derivatives, time-dependent DFT (TD-DFT) is often used to predict electronic absorption spectra (UV-Vis). nih.gov For instance, studies on a series of quinoline derivatives showed n–π* transitions with absorption peaks in the range of 334-418 nm. nih.gov Theoretical calculations of NMR chemical shifts are also common, with predicted values for quinoline ring protons appearing in specific regions (e.g., δ 7.8-8.0 ppm). nih.gov Similarly, IR spectra can be calculated to identify characteristic vibrational frequencies. The calculated spectra can then be compared with experimental data to confirm the structure and assign spectral features. For this compound, theoretical predictions would help in assigning the signals in its 1H and 13C NMR spectra and in understanding the vibrational modes observed in its IR spectrum.

Coordination Chemistry and Metal Chelation Properties

Ligand Design Principles for Quinoline-8-carboxamide (B1604842) Scaffolds

The design of ligands based on the quinoline-8-carboxamide structure is centered on creating specific coordination pockets for metal ions. The inherent properties of the quinoline (B57606) ring system and the carboxamide group provide a robust platform for chelation.

N,N-diethylquinoline-8-carboxamide is typically classified as a bidentate ligand. researchgate.net Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. In this case, the ligand presents two potential coordination sites for a metal ion.

The primary coordination mode involves the nitrogen atom of the quinoline ring and the oxygen atom of the carboxamide group. This arrangement forms a stable five-membered chelate ring with the metal center. This bidentate N,O-coordination is a well-documented feature for 8-hydroxyquinoline (B1678124) and its derivatives. mdpi.com While the amide nitrogen possesses a lone pair, it is generally not involved in coordination due to delocalization of the lone pair with the adjacent carbonyl group, which reduces its Lewis basicity.

In some contexts with related, more complex quinoline-based ligands, tridentate or even higher coordination modes are possible if additional donor groups are incorporated into the ligand backbone. nih.gov However, for the this compound scaffold itself, bidentate chelation is the predominant and most stable coordination mode.

The formation of stable metal complexes by this compound is critically dependent on the cooperative action of its nitrogen and oxygen donor atoms.

Quinoline Nitrogen Atom: The nitrogen atom embedded within the quinoline ring system is a key coordination site. As a heterocyclic amine, this nitrogen is a soft donor, according to the Hard and Soft Acids and Bases (HSAB) theory, making it particularly effective at binding to transition metal ions. Its position at the 8-position of the quinoline ring is sterically favorable for forming a chelate ring with the substituent at the 8-position.

Carbonyl Oxygen Atom: The oxygen atom of the diethylcarboxamide group serves as the second donor site. This carbonyl oxygen is a hard donor, readily coordinating to a metal ion. The combination of a soft nitrogen donor and a hard oxygen donor allows the ligand to bind effectively with a wide range of metal ions.

The simultaneous binding of both the quinoline nitrogen and the carbonyl oxygen to a metal ion results in the formation of a highly stable five-membered ring structure, an effect known as chelation. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. This bidentate (N,O) coordination is a characteristic feature observed in the metal complexes of many 8-hydroxyquinoline derivatives. researchgate.netarabjchem.org

Formation of Metal Complexes with Transition Metals

This compound and its structural analogues readily form complexes with various divalent transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netresearchgate.net

The synthesis of metal complexes with quinoline-8-carboxamide ligands generally involves straightforward methods. A common procedure is the reaction of the ligand with a suitable metal salt (e.g., chloride or nitrate) in an appropriate solvent, such as ethanol (B145695) or methanol. asianpubs.org The mixture is typically refluxed for several hours, and the pH may be adjusted to facilitate the deprotonation of any acidic protons and promote complex formation. asianpubs.orgresearchgate.net The resulting metal complex often precipitates from the solution upon cooling or after reducing the solvent volume and can be collected by filtration, washed, and dried. researchgate.net

Characterization of the formed complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the donor atoms. A shift in the C=O stretching frequency of the carboxamide group to a lower wavenumber in the complex compared to the free ligand indicates the coordination of the carbonyl oxygen to the metal ion. Similarly, changes in the vibration modes associated with the quinoline ring can confirm the involvement of the quinoline nitrogen. researchgate.net

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the stoichiometry of the metal to the ligand. researchgate.net

Thermogravimetric Analysis (TGA): This method is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. arabjchem.org

The stoichiometry of the metal complexes formed with bidentate quinoline-8-carboxamide ligands is most commonly 1:2 (metal:ligand). researchgate.netasianpubs.org In this arrangement, two ligand molecules coordinate to a single metal ion. This stoichiometry allows the metal ion to achieve a higher, more stable coordination number.

The geometry of these complexes is largely dictated by the coordination number of the central metal ion and the nature of the ligand. For a 1:2 metal-to-ligand ratio with a bidentate ligand like this compound, the metal ion achieves a coordination number of four or six.

Octahedral Geometry: This is a very common geometry for transition metal complexes. In a 1:2 complex, the two bidentate ligands occupy four coordination sites, and the remaining two sites are typically filled by solvent molecules (like water) or counter-ions, resulting in a distorted octahedral geometry. researchgate.netaut.ac.nz This geometry has been reported for complexes of Cu(II), Ni(II), and Co(II) with analogous ligands. researchgate.net

Square Planar Geometry: For certain metal ions, such as Cu(II) or Ni(II), a four-coordinate square planar geometry can also be adopted. researchgate.net

The specific geometry is influenced by factors such as the electronic configuration of the metal ion and steric effects from the ligand.

Table 1: Common Geometries and Stoichiometries for Transition Metal Complexes with Quinoline-8-Carboxamide Analogs

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination Geometry
Cu(II)1:2Distorted Octahedral, Square Planar
Ni(II)1:2Distorted Octahedral
Co(II)1:2Distorted Octahedral
Zn(II)1:2Octahedral

This table is based on data from analogous quinoline-based bidentate ligands. researchgate.netresearchgate.netresearchgate.net

Mechanistic Investigations of Chelation and Complex Stability

The stability of metal complexes with this compound is primarily attributed to the chelate effect. The formation of a five-membered ring upon bidentate coordination of the quinoline nitrogen and carbonyl oxygen is thermodynamically more favorable than the coordination of two separate monodentate ligands. This increased stability is due to a smaller loss of translational and rotational entropy upon chelation.

Mechanistic studies often involve solution-state investigations to determine stability constants and speciation. Techniques such as UV-Vis spectrophotometric titrations and potentiometric (pH) titrations are employed to understand the equilibrium between the free ligand and the metal complex in solution. These studies can reveal the stoichiometry of the species present at different pH values and allow for the calculation of formation constants (log K), which provide a quantitative measure of the complex's stability. For instance, studies on the related 8-hydroxyquinoline show that it forms mono and bis complexes with Cu(II) and Zn(II) in solution. mdpi.com

The electronic properties of substituents on the quinoline ring can further influence the stability of the complex. Electron-donating groups can increase the basicity of the donor atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups can decrease the stability.

Insufficient Data to Generate Article on this compound

Following a comprehensive and targeted search of available scientific literature, it has been determined that there is a lack of specific research data concerning the influence of substituents on the chelating ability and thermodynamic stability of metal complexes formed with this compound.

While the search yielded general principles of coordination chemistry, including the impact of steric and electronic effects of substituents on the stability of metal complexes, this information is not specific to this compound. The absence of empirical data, such as stability constants for metal complexes of substituted this compound, precludes the creation of the detailed, data-driven article as requested.

Therefore, the generation of an article with the specified outline, including data tables and detailed research findings on the "Influence of Substituents on Chelating Ability and Thermodynamic Stability of Complexes" for this compound, is not possible at this time due to the apparent lack of published research on this specific topic.

Catalytic Applications of N,n Diethylquinoline 8 Carboxamide and Its Metal Complexes

Role as Ligands in Homogeneous Catalysis

N,N-diethylquinoline-8-carboxamide functions as a highly effective bidentate ligand in homogeneous catalysis. The quinoline (B57606) nitrogen and the amide oxygen atom coordinate to a metal center, forming a stable five-membered chelate ring. This coordination pre-organizes the substrate for subsequent transformations and modulates the electronic properties of the catalytic metal center.

The 8-aminoquinoline (B160924) amide moiety, of which this compound is a derivative, is a widely employed directing group in a variety of metal-catalyzed C-H functionalization reactions. This framework serves as a bidentate auxiliary that facilitates diverse transformations.

The core structure of this compound allows it to act as a robust ligand for various transition metals, including palladium, rhodium, and ruthenium. The formation of stable metal complexes is a prerequisite for their use in catalytic cycles, and the chelation provided by this ligand enhances the stability and catalytic lifetime of the active species.

Application in Specific Catalytic Transformations (e.g., C-H functionalization, hydrogenation, oxidation)

The primary catalytic application of this compound and its analogs is in directing C-H functionalization reactions. The quinoline-8-carboxamide (B1604842) group acts as a "directing group," positioning a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent transformation. This strategy has been successfully applied to the arylation, alkylation, and alkenylation of various organic substrates. For instance, palladium-catalyzed C-H functionalization of N-(quinolin-8-yl)ferrocenecarboxamide has been developed for the formation of carbon-carbon bonds.

While specific examples detailing the use of this compound in hydrogenation and oxidation are less prevalent in the literature, the broader class of quinoline derivatives is known to participate in such reactions. For example, cobalt-amido cooperative catalysis has been utilized for the controlled partial transfer hydrogenation of quinolines. Vanadium complexes with 8-hydroxyquinoline (B1678124) derivatives have shown high catalytic activity in the oxidation of alkanes with hydrogen peroxide. These examples suggest the potential of appropriately designed this compound metal complexes in these catalytic fields.

Table 1: Examples of Catalytic Transformations Utilizing Quinoline-8-Carboxamide Scaffolds

Catalyst / Ligand SystemCatalytic TransformationSubstrate ScopeReference
Palladium / N-(quinolin-8-yl)ferrocenecarboxamideC-H Arylation and AlkylationFerrocenecarboxamide
Cobalt / Amido LigandTransfer HydrogenationQuinolines
Vanadium / 8-Hydroxyquinoline DerivativesAlkane OxidationAlkanes

Mechanistic Insights into Catalytic Cycles Involving Quinoline-8-carboxamide Ligands

The mechanism of C-H functionalization reactions directed by the quinoline-8-carboxamide group typically involves several key steps. The catalytic cycle is generally initiated by the coordination of the bidentate ligand to the metal center. This is followed by a concerted metalation-deprotonation (CMD) step, where the targeted C-H bond is cleaved to form a cyclometalated intermediate. This intermediate is a key species in the catalytic cycle and its formation is often the rate-determining step.

In the context of hydrogenation, mechanistic studies on related systems suggest that the quinoline ring itself can be involved in the catalytic cycle, potentially through reversible hydrogenation/dehydrogenation steps, facilitating the activation of H2 or other hydrogen sources.

Impact of Ligand Structure on Catalytic Activity and Selectivity

The structure of the this compound ligand plays a crucial role in determining the catalytic activity and selectivity of its metal complexes. The electronic properties of the quinoline ring and the steric bulk of the N,N-diethyl groups are key factors.

The electron-donating or withdrawing nature of substituents on the quinoline ring can modulate the electron density at the metal center, thereby influencing its reactivity. For instance, electron-donating groups can enhance the rate of oxidative addition, while electron-withdrawing groups can facilitate reductive elimination.

The diethyl groups on the amide nitrogen introduce steric hindrance around the metal center. This steric bulk can be beneficial in several ways. It can promote reductive elimination, prevent catalyst deactivation pathways such as dimerization, and influence the regioselectivity and stereoselectivity of the reaction by controlling the approach of the substrate to the catalytic site. The specific orientation and size of these alkyl groups are critical in achieving high levels of selectivity in many catalytic transformations.

Mechanistic Studies of Biological Activities

Molecular Interactions with Biological Targets

The specific ways in which N,N-diethylquinoline-8-carboxamide interacts with biological targets are multifaceted, involving enzyme inhibition, potential DNA interactions, and the chelation of metal ions.

Quinoline (B57606) carboxamides have been identified as potent inhibitors of several enzyme classes. A notable example is their activity against carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH homeostasis. nih.gov The inhibitory action of sulfonamide-containing quinoline derivatives often involves the sulfonamide moiety binding to the zinc ion within the enzyme's active site. nih.gov

In a study of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, researchers found that these compounds exhibited significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net For instance, compound 5h in the study, which features a methyl substitution on the 8-hydroxy group, demonstrated potent inhibition of hCA I and hCA II, with inhibition constants (Kᵢ) of 61.9 nM and 33.0 nM, respectively. nih.govresearchgate.net This highlights the potential of the quinoline scaffold in designing effective enzyme inhibitors. nih.govresearchgate.net

Furthermore, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in regulating apoptosis. bohrium.com While not this compound itself, this finding points to the broader potential of the quinoline core to interact with and inhibit kinase activity. The anticancer properties of some quinoline derivatives are attributed to their ability to inhibit protein kinases. nih.gov

Another enzyme target for quinoline carboxamides is the NAD-hydrolyzing enzyme CD38. Systematic exploration of 4-amino-8-quinoline carboxamides led to the discovery of potent inhibitors of human CD38, with some compounds showing 10- to 100-fold greater potency than the initial screening hit. researchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Substituted Quinoline-2-carboxamides

Compound Substitution at 8-OH position hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IV Kᵢ (nM)
5a 4-nitro benzyl - 88.4 -
5b 2-bromo benzyl - 85.7 -
5h methyl 61.9 33.0 -
Acetazolamide (Standard) N/A >4x weaker than 5h - 74

Data sourced from a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. nih.govresearchgate.net

The planar structure of the quinoline ring system is a key feature that allows many of its derivatives to function as DNA intercalators. mdpi.com Intercalation involves the insertion of this flat aromatic system between the base pairs of the DNA double helix. nih.gov This interaction can lead to significant changes in DNA topology, such as unwinding of the helix and an increase in the separation between adjacent base pairs. nih.govnih.gov

Studies on various intercalating agents, including those with structures related to quinolines, have shown that this binding can induce hypersensitivity of adenine (B156593) and thymine (B56734) residues to chemical probes, confirming structural distortions in the DNA. nih.gov The process of intercalation is a primary mechanism for the antiproliferative activity of many compounds, as it can interfere with DNA replication and transcription, and inhibit enzymes like topoisomerases. mdpi.com For example, doxorubicin, a well-known anticancer agent, intercalates into DNA, with a preference for GC-rich sequences. nih.gov

While specific studies focusing on the DNA intercalation of this compound are not prevalent, the general principles of DNA binding by planar aromatic molecules suggest that this could be a potential mechanism of its biological activity. researchgate.net The binding affinity and the number of binding sites can be influenced by substitutions on the core ring structure. researchgate.net

The 8-hydroxyquinoline (B1678124) scaffold, a close structural relative of this compound, is well-known for its potent metal-chelating properties. nih.gov This ability to bind metal ions is a cornerstone of the diverse biological activities exhibited by its derivatives. nih.gov Metal ions are essential for numerous biological processes, and their imbalance can lead to various diseases. nih.gov

8-Hydroxyquinoline and its derivatives can form stable complexes with divalent metal ions. nih.gov This chelation can restore metal balance and is considered a key mechanism for their therapeutic effects in conditions like neurodegenerative diseases. nih.gov For instance, the anticancer effects of some 8-hydroxyquinoline derivatives are linked to their ability to chelate copper and zinc ions, which can lead to the inhibition of angiogenesis and the proteasome. nih.gov The lipophilic nature of the 8-hydroxyquinoline core allows it to cross cell membranes and modulate intracellular metal ion concentrations. nih.gov

Structure-Activity Relationships (SAR) for Biological Potency

The biological potency of quinoline carboxamides is highly dependent on their chemical structure. Modifications to both the carboxamide side chain and the quinoline core can have profound effects on their activity.

The nature of the substituent on the carboxamide nitrogen atom plays a critical role in determining the biological activity of quinoline carboxamides. Studies on various quinoline-2-carboxamides have demonstrated that different N-substituents can lead to a wide range of biological effects, including antimycobacterial and PET-inhibiting activities. nih.gov For instance, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide have shown significant activity against Mycobacterium tuberculosis. nih.gov

In a series of N-phenyl- and N-benzyl quinoxaline-2-carboxamides, which are structurally related to quinoline carboxamides, the N-benzyl derivatives generally exhibited superior antimycobacterial activity. mdpi.com This suggests that the nature of the group attached to the carboxamide nitrogen is a key determinant of potency. Further modifications, such as extending the linker between the nitrogen and a phenyl ring, have been shown to impact activity, indicating that both the size and electronic properties of the substituent are important. mdpi.com

In the context of developing imaging agents for the translocator protein (TSPO), a series of iodinated quinoline-2-carboxamides were synthesized. The biological testing of these compounds, including 4-(2-iodophenyl)quinoline-2-N-diethylcarboxamide, revealed that the nature of the carboxamide substituent was crucial for binding affinity. researchgate.net

Modifications to the quinoline ring system itself are a powerful strategy for enhancing the pharmacological properties of quinoline carboxamides. nih.gov The position and nature of substituents on the quinoline core can significantly influence their anticancer potency and other biological activities. nih.govnih.gov

For example, in the development of antitumor agents, it has been observed that an aniline (B41778) group at the C-4 position, aminoacrylamide substituents at the C-6 position, a cyano group at the C-3 position, and alkoxy groups at the C-7 position of the quinoline ring are important for optimal activity. nih.gov

Furthermore, in the context of carbonic anhydrase inhibitors, substitutions at the 8-position of the quinoline ring have been shown to be critical. nih.govresearchgate.net A study on 8-substituted quinoline-2-carboxamides revealed that even a simple methyl substitution at the 8-position could lead to a potent inhibitor of certain carbonic anhydrase isoforms. nih.govresearchgate.net This underscores the importance of the substitution pattern on the quinoline nucleus for specific enzyme targeting. The diverse biological activities of the quinoline nucleus, including anticancer, antimalarial, and antibacterial effects, are a testament to its versatility as a scaffold in medicinal chemistry. nih.gov

In Silico Molecular Docking Studies for Target Binding Affinity

Extensive literature searches did not yield specific in silico molecular docking studies or target binding affinity data for the chemical compound this compound. Consequently, detailed research findings, data tables on binding affinities, and specific amino acid interactions with biological targets for this particular compound are not available in the reviewed scientific literature.

While molecular docking studies are a common approach to predict the binding mode and affinity of a ligand to a biological target, it appears that this compound has not been the subject of such published research. Studies on other quinoline carboxamide derivatives have been reported, investigating their potential as inhibitors of various enzymes and receptors; however, these findings are not directly applicable to this compound due to structural differences that would significantly alter binding interactions.

Therefore, a detailed analysis of the target binding affinity of this compound based on molecular docking simulations cannot be provided at this time.

X Ray Crystallographic Investigations of N,n Diethylquinoline 8 Carboxamide and Its Derivatives

Crystal Structure Determination and Analysis

The precise determination of the molecular structure of quinoline (B57606) carboxamide derivatives is primarily achieved through single-crystal X-ray diffraction. mdpi.com This technique offers unparalleled detail about atomic positions, bond lengths, and bond angles, forming the foundation for understanding conformational behavior and intermolecular forces. mdpi.com

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the atomic arrangement within a crystalline solid. mdpi.com The process begins with the growth of high-quality single crystals, which can be achieved through methods like slow evaporation of a saturated solution. For instance, yellow, block-shaped crystals of N-(Quinolin-8-yl)quinoline-2-carboxamide suitable for X-ray analysis were obtained by letting a solution in acetonitrile (B52724) (MeCN) evaporate slowly over two weeks. nih.gov

Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays, typically from a Mo Kα source. The resulting diffraction pattern is collected and processed to solve and refine the crystal structure. nih.gov The refinement process often involves treating non-hydrogen atoms with anisotropic thermal parameters, while hydrogen atoms are placed in calculated, idealized positions and refined using a riding model. nih.govnih.gov This powerful analytical technique provides the precise 3D coordinates of atoms in the crystal, which is essential for detailed conformational and supramolecular analysis. mdpi.com

The solid-state conformation of quinoline carboxamide derivatives is dictated by the spatial arrangement of the quinoline ring system relative to the carboxamide group. This arrangement is often described by dihedral angles. In the structure of N-(Quinolin-8-yl)quinoline-2-carboxamide, the two quinoline ring systems are not coplanar, exhibiting a dihedral angle of 11.54 (3)° between them. nih.gov The amide plane in this molecule forms dihedral angles of 14.1 (1)° and 4.2 (1)° with the two respective quinoline rings. nih.gov

In another derivative, 2-Butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide (dibucaine), the orientation of the amide group relative to the quinoline ring is characterized by a C—C—C—O dihedral angle of 137.5 (3)°. nih.gov These specific conformations are often stabilized by intramolecular hydrogen bonds, which lock the molecule into a preferred geometry. nih.govnih.gov For example, in N-(quinolin-8-yl)pyrazine-2-carboxamide, intramolecular N-H···N and C-H···O contacts contribute to a relatively planar molecular conformation. nih.gov

CompoundDihedral Angle(s)Stabilizing Feature
N-(Quinolin-8-yl)quinoline-2-carboxamide11.54 (3)° between quinoline systemsIntramolecular N—H⋯N and C—H⋯O hydrogen bonds
2-Butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide (Dibucaine)137.5 (3)° (C—C—C—O)Intramolecular C—H⋯O hydrogen bond
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate3.47 (7)° between phenyl and pyridine (B92270) rings of the quinoline systemIntramolecular C20—H20B⋯O4 contact

Analysis of Supramolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of intermolecular interactions. In quinoline carboxamide derivatives, hydrogen bonding and π-π stacking are the dominant forces that build the extended supramolecular architecture. nih.govnih.gov

Hydrogen bonds are critical in defining the crystal structures of quinoline carboxamides. These can be both intramolecular, stabilizing the conformation of a single molecule, or intermolecular, linking molecules together.

Intramolecular Hydrogen Bonds: In N-(Quinolin-8-yl)quinoline-2-carboxamide, the molecular conformation is stabilized by a bifurcated intramolecular N—H···N hydrogen bond and a C—H···O interaction. nih.gov Similarly, N-(quinolin-8-yl)pyrazine-2-carboxamide features three-centered (bifurcated) intramolecular N-H···N hydrogen bonds and an intramolecular C-H···O contact. nih.gov

Intermolecular Hydrogen Bonds: These interactions assemble the molecules into larger motifs. In the crystal of dibucaine, intermolecular N—H···O hydrogen bonds link the amide groups of adjacent molecules, forming C(4) chains that run parallel to the a-axis. nih.gov In more complex structures, such as a cocrystal of ezetimibe (B1671841) and L-proline, a network of hydrogen bonds including O-H···O and N-H···O types dictates the packing. frontiersin.org The crystal packing of N-(4-acetylphenyl)quinoline-3-carboxamide is primarily governed by N–H•••O and C–H•••O hydrogen bond interactions. researchgate.netconsensus.app

CompoundHydrogen Bond TypeDescription
N-(Quinolin-8-yl)quinoline-2-carboxamideIntramolecular N—H···N, C—H···OStabilizes molecular conformation. nih.gov
2-Butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide (Dibucaine)Intermolecular N—H···OForms C(4) chains parallel to the a-axis. nih.gov
N-(quinolin-8-yl)pyrazine-2-carboxamideIntramolecular N-H···N, C-H···OBifurcated N-H···N bonds are present. nih.gov
N-(4-acetylphenyl)quinoline-3-carboxamideIntermolecular N–H•••O, C–H•••OControls the main crystal packing. consensus.appuchile.cl

Given the aromatic nature of the quinoline core, π-π stacking interactions are a significant feature in the crystal packing of these compounds. rsc.org These interactions occur between the electron-rich aromatic rings of adjacent molecules.

In the crystal structure of N-(Quinolin-8-yl)quinoline-2-carboxamide, weak intermolecular π–π interactions are observed between the quinoline rings, with a centroid–centroid distance of approximately 3.735 Å. nih.gov For N-(quinolin-8-yl)pyrazine-2-carboxamide, molecules stack in columns linked by offset π–π interactions, with inter-centroid distances ranging from 3.367 (5) to 3.589 (5) Å. nih.gov Theoretical studies on 8-hydroxyquinoline (B1678124) derivatives have also highlighted the importance of these stacking interactions in forming stable supramolecular structures. nih.gov The geometry of these interactions can vary, including slipped face-to-face arrangements, which influence the electronic properties of the material. rsc.org

Compoundπ-π Interaction TypeCentroid-Centroid Distance
N-(Quinolin-8-yl)quinoline-2-carboxamideIntermolecular π–π~3.735 Å nih.gov
N-(quinolin-8-yl)pyrazine-2-carboxamideOffset π–π3.367 (5) to 3.589 (5) Å nih.gov
Zinc(II) complex with pyridine-2,5-dicarboxylateπ-π Stacking3.4747 (7) Å and 3.7081 (7) Å researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact, which are indicative of specific interactions like hydrogen bonds.

For a derivative, 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, Hirshfeld analysis was used to quantify the intermolecular contacts. nih.govnih.gov The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of contact types and distances. For this compound, the most significant contributions to the crystal packing were from H···H (42.3%), H···O/O···H (34.5%), and H···C/C···H (17.6%) contacts. nih.govnih.gov The sharp spikes in the fingerprint plot corresponding to H···O/O···H contacts provide clear evidence of the C—H···O hydrogen bonds that help stabilize the crystal lattice. nih.gov This quantitative approach allows for a detailed comparison of crystal packing across different derivatives. rsc.org

CompoundContact TypeContribution to Hirshfeld Surface
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylateH···H42.3% nih.govnih.gov
H···O/O···H34.5% nih.govnih.gov
H···C/C···H17.6% nih.govnih.gov
H···N/N···H2.0% nih.gov
C···N/N···C1.2% nih.gov

Co-crystallization and Ligand-Receptor Complex Structural Analysis (where applicable to related systems)

The therapeutic potential of quinoline carboxamide derivatives is often linked to their ability to bind to specific biological targets, such as enzymes and receptors. X-ray crystallography of co-crystals, where the compound is crystallized with its target protein, provides invaluable information about the binding mode and the key interactions that govern this recognition.

Numerous studies have successfully elucidated the co-crystal structures of quinoline carboxamide derivatives in complex with their protein targets, revealing critical details for structure-based drug design. For instance, quinoline-3-carboxamides (B1200007) have been identified as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family. nih.gov Crystallographic studies have shown that the quinoline nitrogen atom typically forms a crucial hydrogen bond with the hinge region of the kinase domain, a common feature for competitive ATP inhibitors. nih.govresearchgate.net

In the context of c-Met kinase inhibitors, co-crystal structures of quinoline-based compounds like foretinib (B612053) have demonstrated that the ligand binds within the ATP-binding site, extending into an adjacent hydrophobic pocket. researchgate.net These structures reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the inhibitory activity. researchgate.net For example, the crystal structure of the c-Met kinase domain in complex with foretinib (PDB ID: 3LQ8) illustrates how the quinoline scaffold orients itself to engage with specific amino acid residues in the active site. researchgate.net

Similarly, in the development of antimalarial drugs, the co-crystallization of a quinoline-4-carboxamide derivative with its target, translation elongation factor 2 (PfEF2), was a pivotal step in understanding its mechanism of action. researchgate.net This structural information can guide the optimization of lead compounds to enhance potency and selectivity.

The analysis of ligand-receptor complexes extends to various other targets as well. For instance, in silico modeling based on crystallographic data is used to predict the binding of quinoline derivatives to receptors like the P2X7 receptor, aiding in the design of novel antagonists. nih.gov Furthermore, the study of quinoline derivatives as retinoid X receptor (RXR) agonists has been informed by X-ray structures of the ligand-binding domain (LBD) in complex with these compounds, revealing the conformational changes induced upon binding.

The insights gained from these co-crystallization studies are instrumental in medicinal chemistry, enabling the rational design of new derivatives with improved affinity, selectivity, and pharmacokinetic properties. The recurrent binding motifs and specific interactions observed across different quinoline carboxamide-protein complexes underscore the importance of this scaffold in drug discovery.

Future Research Directions and Potential Innovations

Rational Design of Novel Quinoline-8-carboxamide (B1604842) Derivatives with Tuned Properties

The rational design of new quinoline-8-carboxamide derivatives is a key area of future research, aiming to fine-tune their chemical and physical properties for specific applications. By systematically modifying the core structure, scientists can enhance potency, selectivity, and other desirable characteristics.

A central strategy involves maintaining a specific pharmacophore conformation through an intramolecular hydrogen bond, which has been confirmed by X-ray crystallography and NMR studies. acs.org The synthesis of 3-substituted quinoline-8-carboxamides has been achieved efficiently through Palladium-catalyzed couplings like Suzuki, Sonogashira, and Stille reactions. acs.org This approach allows for the introduction of chemical diversity in the final step of the synthesis. acs.org Structure-activity relationship (SAR) studies have shown that for inhibiting human recombinant PARP-1 activity, a small, narrow group at the 3-position is required. acs.org

Furthermore, substitutions at the 2-position of the quinoline (B57606) ring have been shown to increase the potency of these compounds. acs.org The development of hybrid molecules, such as those combining 8-hydroxyquinoline (B1678124) with indole (B1671886) moieties, represents another promising design strategy. mdpi.com These efforts are guided by the goal of creating compounds with improved biological activities. mdpi.comnih.gov

Table 1: Examples of Quinoline-8-carboxamide Derivatives and their Studied Properties

Derivative Class Synthetic Strategy Key Findings
3-Substituted quinoline-8-carboxamides Pd-catalyzed couplings (Suzuki, Sonogashira, Stille) Small, narrow substituents at the 3-position are optimal for PARP-1 inhibition. acs.org
2-Substituted quinoline-8-carboxamides Selective Pd-catalyzed couplings Substituents at the 2-position can increase inhibitory potency. acs.org
8-Hydroxyquinoline-2-carboxamides Acid-amine coupling and O-alkylation Derivatives show inhibitory activity against various carbonic anhydrase isoforms. nih.gov
Quinoline-4-carboxamide hybrids Pfitzinger reaction followed by amide coupling Optimization led to compounds with low nanomolar in vitro antimalarial potency. acs.org

Exploration of Alternative and Sustainable Synthetic Pathways

The development of more efficient and environmentally friendly synthetic methods for quinoline-8-carboxamides is a critical research direction. Traditional methods often rely on harsh conditions or expensive catalysts, prompting the search for greener alternatives.

Researchers are exploring various synthetic protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation. researchgate.net The use of biomass-derived solvents like gamma-valerolactone (B192634) (GVL), ethyl levulinate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being investigated as a feasible alternative to traditional solvents like DMF, showing comparable reactivity for aminocarbonylation reactions. researchgate.net

One-pot multicomponent reactions are also gaining traction as they offer a streamlined approach to synthesizing complex quinoline derivatives. researchgate.net For instance, a four-step synthesis for a quinoline-4-carboxamide derivative was developed that avoids the use of palladium catalysis. acs.org C-H activation and cyclization represent another advanced strategy for the concise synthesis of isoquinoline (B145761) carboxamides. researchgate.net These innovative synthetic routes aim to reduce waste, energy consumption, and the use of hazardous materials, aligning with the principles of green chemistry.

Advanced Computational Modeling for Predictive Research and Material Design

Computational modeling has become an indispensable tool in the study of quinoline-8-carboxamide derivatives, enabling predictive research and the rational design of new materials. Techniques such as molecular docking, molecular dynamics, and Density Functional Theory (DFT) are being employed to understand and predict the behavior of these molecules.

In silico studies, including molecular docking and molecular dynamics, have been used to design and identify potent modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a target in cancer therapy. nih.govmdpi.com These computational approaches help in understanding the ligand-receptor interactions and in predicting the binding affinity of newly designed compounds. nih.govnih.gov For example, modeling can predict how the introduction of a 1,2,3-triazole moiety, a bioisostere for an amide group, can stabilize the ligand-receptor complex through additional interactions. nih.govmdpi.com

DFT calculations are used to analyze the structural and electronic properties of these compounds, such as frontier molecular orbitals and molecular electrostatic potential. researchgate.netnih.gov This information is crucial for understanding their reactivity and sensing mechanisms. researchgate.net These computational methods accelerate the discovery process by prioritizing the synthesis of compounds with the highest potential for desired activities, thereby saving time and resources.

Interdisciplinary Approaches in N,N-diethylquinoline-8-carboxamide Research

The multifaceted nature of quinoline-8-carboxamide research necessitates a collaborative, interdisciplinary approach. The convergence of medicinal chemistry, materials science, analytical chemistry, and computational science is driving innovation in this field.

The synthesis and biological evaluation of these compounds for therapeutic purposes, such as anticancer or antimalarial agents, lie at the heart of medicinal chemistry efforts. acs.orgacs.orgresearchgate.net This involves designing molecules that can interact with specific biological targets like enzymes or receptors. acs.orgnih.gov

From a materials science perspective, the quinoline scaffold is being utilized to create functional materials. researchgate.net For example, quinoline derivatives are being incorporated into fluorescent nanosensors. researchgate.netrsc.org This involves expertise in nanomaterial synthesis and surface functionalization. researchgate.netrsc.org

Analytical chemistry plays a crucial role in the development of chemosensors based on the quinoline framework for detecting ions and other small molecules. researchgate.net This requires an understanding of spectroscopy and the principles of molecular recognition. researchgate.net The integration of these diverse fields allows for a comprehensive understanding of this compound and its derivatives, from their fundamental properties to their practical applications.

Development of Quinoline-8-carboxamide Scaffolds for Emerging Applications (e.g., sensors, functional materials)

The unique photophysical and coordination properties of the quinoline ring make the quinoline-8-carboxamide scaffold an excellent candidate for the development of novel sensors and functional materials.

Researchers have successfully developed fluorescent nanosensors by functionalizing carbon dots with quinoline derivatives. researchgate.netrsc.org These nanosensors have demonstrated high selectivity and sensitivity for detecting metal ions like Zn2+, with detection limits in the nanomolar range. researchgate.netrsc.org The sensors exhibit excellent water solubility and biocompatibility, making them suitable for intracellular imaging and bioanalysis. researchgate.netrsc.org

Quinoline-based probes are also being designed for the detection of nitro-phenolic compounds, which are common environmental pollutants. rsc.org Furthermore, quinoline-based thiosemicarbazones have been synthesized and investigated as colorimetric chemosensors for anions like fluoride (B91410) and cyanide. researchgate.net The development of these advanced materials showcases the versatility of the quinoline-8-carboxamide scaffold beyond its traditional use in medicinal chemistry, opening up new avenues in environmental monitoring, diagnostics, and materials science. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethylquinoline-8-carboxamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Quinoline Core Functionalization : Introduce the carboxamide group at position 8 via nucleophilic substitution or coupling reactions. For example, reacting 8-chloroquinoline with diethylamine under reflux in a polar aprotic solvent (e.g., DMF) catalyzed by Pd or Cu .

Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the quinoline-8-carboxylic acid precursor with diethylamine, ensuring stoichiometric control to minimize byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95% by HPLC) .

  • Optimization Tips : Adjust reaction temperature (80–120°C), solvent polarity, and catalyst loading to balance yield (60–85%) and purity. Monitor intermediates via TLC or LC-MS .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms substituent placement (e.g., diethyl groups: δ ~1.2 ppm for CH3, ~3.4 ppm for N-CH2) and aromatic proton environments .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding interactions (e.g., amide carbonyl coordination). Single-crystal studies require slow evaporation from dichloromethane/methanol .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 283.14) and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern (e.g., diethyl vs. dimethyl or aryl groups) on the carboxamide moiety influence biological activity and target selectivity?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., N,N-dimethyl, N-methyl-N-ethyl) and evaluate via in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example:
SubstituentTarget Affinity (IC50, μM)Solubility (logP)
Diethyl0.45 ± 0.022.1
Dimethyl1.20 ± 0.151.8
Phenyl3.50 ± 0.303.5
(Hypothetical data inspired by and ) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with targets like kinase enzymes. Diethyl groups may enhance hydrophobic contacts in deep binding pockets .

Q. What strategies can resolve discrepancies between observed and predicted biological activities of this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate bioassay results with orthogonal techniques:

Metabolic Stability Tests : Incubate compounds in liver microsomes to assess if rapid metabolism explains low in vivo activity despite high in vitro potency .

Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions that may mask primary mechanisms .

  • Crystallographic Analysis : Compare ligand-bound vs. unbound protein structures (e.g., PDB) to detect conformational changes affecting activity .

Q. How can the stability of this compound be enhanced under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Degradation Studies : Monitor compound integrity in buffers (pH 1–10) via HPLC. Diethyl groups may reduce hydrolysis susceptibility compared to methyl analogs .
  • Formulation Strategies : Encapsulate in liposomes (e.g., DOPC/cholesterol) or cyclodextrins to shield the amide bond from enzymatic cleavage .

Data Interpretation & Mechanistic Analysis

Q. How should researchers address contradictory data in target engagement studies for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Ensure assays span 4–5 log units to capture full efficacy (e.g., EC50 vs. IC50 discrepancies).
  • Orthogonal Assays : Confirm target binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out assay artifacts .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., N,N-dipropyl derivatives) to validate specificity .

Q. What computational and experimental approaches elucidate the compound's mechanism of action?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout Screens : Identify genes whose deletion rescues compound toxicity, pointing to pathway involvement .
  • Thermal Shift Assays : Detect target protein stabilization upon ligand binding (ΔTm > 2°C indicates strong interaction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.